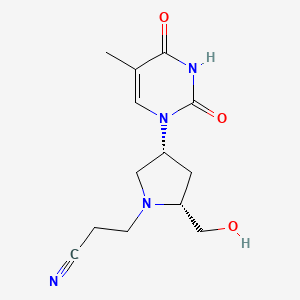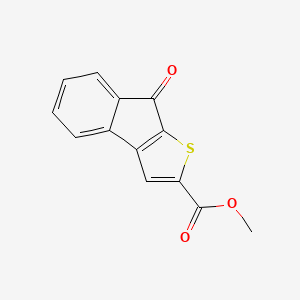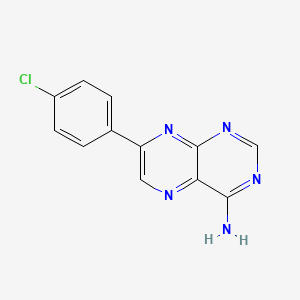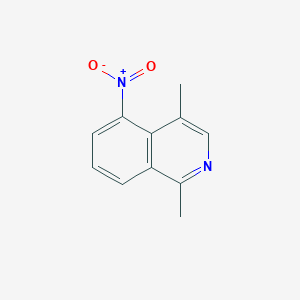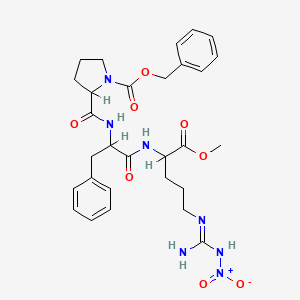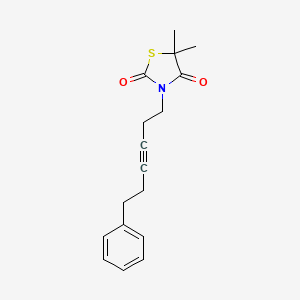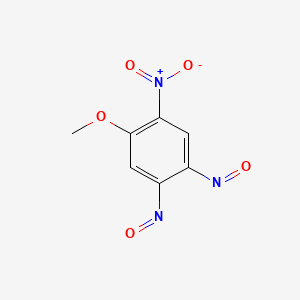
Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy, methoxy, and dinitroso functional groups attached to a phenyl ring, along with an azane oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide typically involves multiple steps, starting with the nitration of a methoxy-substituted phenol to introduce nitro groups at the 4 and 5 positions. This is followed by the reduction of the nitro groups to amino groups, which are then converted to nitroso groups through a controlled oxidation process. The final step involves the formation of the azane oxide moiety through a reaction with an appropriate oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The choice of solvents, catalysts, and reaction conditions is carefully controlled to achieve the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitroso groups back to amino groups.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding, while the nitroso groups can engage in redox reactions, influencing the overall biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares the dinitro functional groups but lacks the azane oxide moiety.
Methoxyphenol: Contains the methoxy and hydroxy groups but does not have the nitroso or azane oxide groups.
Nitrosobenzene: Contains the nitroso group but lacks the other functional groups present in Hydroxy(2-methoxy-4,5-dinitrosophenyl)azane oxide.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
6624-46-0 |
|---|---|
Molekularformel |
C7H5N3O5 |
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
1-methoxy-2-nitro-4,5-dinitrosobenzene |
InChI |
InChI=1S/C7H5N3O5/c1-15-7-3-5(9-12)4(8-11)2-6(7)10(13)14/h2-3H,1H3 |
InChI-Schlüssel |
JSQUQKNRFLZNHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N=O)N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



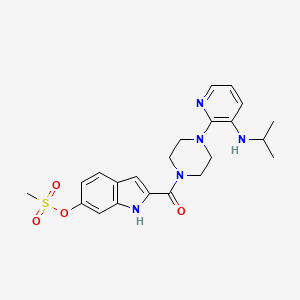

![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)

